3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Beschreibung
The compound 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a pyridazine derivative featuring a pyrazole substituent at the 3-position and a piperazine moiety linked to a 5-(trifluoromethyl)pyridine group at the 6-position. This structure combines heterocyclic motifs known for their pharmacological relevance, particularly in targeting enzymes and receptors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine-pyridine linkage may contribute to binding interactions in biological systems .
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c18-17(19,20)13-2-3-14(21-12-13)25-8-10-26(11-9-25)15-4-5-16(24-23-15)27-7-1-6-22-27/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCTRIOYBWZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrazole ring, a pyridazine moiety, and a piperazine derivative, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 367.34 g/mol. The presence of trifluoromethyl groups and nitrogen heterocycles enhances its pharmacological profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to the target compound. The compound has been shown to exhibit activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Streptococcus species.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
A study reported that related pyrazole compounds demonstrated minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens, indicating potential as antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Antiviral Activity
Research has indicated that pyrazole derivatives can inhibit viral replication. A related study found that compounds within this class exhibited antiviral activity against several viruses, including influenza and coronaviruses. The mechanism is thought to involve interference with viral entry or replication processes .
Anticancer Activity
The anticancer potential of pyrazole derivatives has garnered attention in recent years. In vitro studies have shown that compounds similar to 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 50 µM, suggesting significant cytotoxic effects .
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that modifications in substituents significantly affected their antimicrobial potency. The introduction of trifluoromethyl groups was associated with enhanced activity against resistant strains .
- Antiviral Screening : A series of pyrazole-based compounds were tested for their ability to inhibit viral replication in cell cultures. Results indicated that certain structural features contributed to higher efficacy against influenza virus strains .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyridazine and pyrazole exhibit significant activity against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity, making such compounds potential candidates for targeted cancer therapies.
Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial properties. The incorporation of piperazine and pyridine moieties enhances the spectrum of activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Central Nervous System (CNS) Disorders
Compounds with similar structures have been investigated for their effects on neurological conditions. The piperazine ring is known for its psychoactive properties, which could provide therapeutic benefits in treating anxiety, depression, and other CNS disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Piperazine Ring | Enhances CNS activity and potential receptor binding |
| Pyrazole Moiety | Contributes to anticancer and antimicrobial properties |
Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted a derivative of this compound that showed promising results in inhibiting prostate cancer cell proliferation. The mechanism was attributed to its ability to modulate androgen receptors, suggesting its utility as a tissue-selective androgen receptor modulator (SARM) .
Antimicrobial Efficacy
In another investigation, derivatives were tested against a panel of bacterial strains, demonstrating potent activity against resistant strains of Staphylococcus aureus. The study indicated that modifications to the piperazine component significantly influenced antimicrobial potency .
Neurological Applications
Research focusing on the compound's interaction with serotonin receptors revealed its potential as an anxiolytic agent. The study found that specific structural modifications could enhance selectivity towards serotonin receptor subtypes, providing a pathway for developing new treatments for anxiety disorders .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Pyridazine Derivatives
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Pyridazine core with piperidine (saturated six-membered ring) at position 3 and pyrazole at position 6.
- Piperazine’s flexibility may improve binding to larger active sites .
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with piperidine, a method adaptable to the target compound by substituting piperidine with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine .
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Pyridazine core with aniline at position 3 and pyrazole at position 6.
- Key Differences : The aniline group lacks the piperazine-pyridine linkage, reducing steric bulk and altering electronic properties. The target compound’s trifluoromethyl group may confer greater electron-withdrawing effects .
Piperazine-Linked Analogues
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8a)
- Structure : Features a piperazine ring connected to a 3-(trifluoromethyl)benzoyl group and a pyridine-acetamide moiety.
- Both compounds share the trifluoromethyl group, which improves pharmacokinetic properties .
- Physicochemical Data: Property Compound 8a Target Compound (Est.) Molecular Formula C₂₃H₂₂F₃N₅O₂ C₁₆H₁₄F₃N₇ Molecular Weight 469.45 g/mol ~377.33 g/mol Melting Point Not reported Not available
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 1171383-93-9)
- Structure : Pyrimidine core with a benzylsulfonyl-piperazine group and pyrazole.
- Key Differences : The pyrimidine core vs. pyridazine alters ring electronics and hydrogen-bonding capacity. The sulfonyl group in this compound introduces strong electron-withdrawing effects, whereas the target’s trifluoromethylpyridine balances hydrophobicity and polarity .
Trifluoromethyl-Substituted Analogues
2-[5-(4-Methylphenyl)-3-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-pyrazol-1-yl]quinoline (4d)
- Structure: Quinoline core with a pyrazole-piperazine-trifluoromethylpyridine substituent.
- Key Differences: The quinoline scaffold provides a larger aromatic surface, likely enhancing DNA intercalation or kinase inhibition. The target compound’s pyridazine core may favor interactions with smaller binding pockets .
Key Structural Features :
Research Implications
The target compound’s trifluoromethylpyridine-piperazine motif offers a balance of lipophilicity and electronic effects, making it a promising candidate for drug discovery. Comparative studies highlight the importance of core heterocycle selection (pyridazine vs. pyrimidine) and substituent flexibility (piperidine vs. piperazine) in tuning bioactivity . Further investigations should explore its pharmacokinetic profile and target selectivity relative to analogues.
Vorbereitungsmethoden
Cyclocondensation of 1,4-Diketones with Hydrazines
Hydrazine derivatives react with 1,4-diketones to form pyridazines. For example, condensation of mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine hydrate yields 3,6-dichloropyridazine, a versatile intermediate.
Reaction Conditions :
Functionalization of Preformed Pyridazines
3,6-Dichloropyridazine undergoes regioselective substitution. The C3 position is more reactive toward nucleophiles due to electronic effects, allowing sequential displacement of chlorides.
Synthesis of the Piperazine-Trifluoromethylpyridine Moiety
The 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine fragment is prepared via two approaches:
Direct Alkylation of Piperazine
2-Chloro-5-(trifluoromethyl)pyridine reacts with piperazine under reflux:
Conditions :
Suzuki-Miyaura Coupling
For higher regiocontrol, boronic ester derivatives of pyridine couple with bromopiperazines:
Example :
-
Piperazine Derivative : 1-Bromo-4-(piperazin-1-yl)benzene
-
Boronic Ester : 5-(Trifluoromethyl)pyridin-2-ylboronic acid
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Solvent : DME/H2O (3:1), 80°C, 12 hours
Final Assembly: Coupling Pyridazine-Pyrazole with Piperazine-Pyridine
The C6 position of the pyridazine-pyrazole intermediate undergoes substitution with the preformed piperazine-tritylpyridine fragment.
SNAr Reaction
Procedure :
Buchwald-Hartwig Coupling
For electron-rich pyridazines, palladium catalysis enhances efficiency:
Catalytic System :
-
Catalyst : Pd(OAc)2 (3 mol%)
-
Ligand : BINAP (6 mol%)
-
Base : NaOtBu
-
Solvent : Toluene, 100°C, 16 hours
Optimization and Scale-Up Considerations
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor SNAr, while toluene or dioxane suits Pd-catalyzed reactions. Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours with comparable yields.
Purification Challenges
The final compound’s hydrophobicity (logP ≈ 3.5) necessitates reverse-phase chromatography or recrystallization from ethanol/water mixtures.
Yield Comparison Across Methods
| Method | Key Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | DMSO, 130°C | 68 | 95 |
| Buchwald-Hartwig | Toluene, Pd(OAc)2/BINAP | 82 | 98 |
| Microwave-Assisted SNAr | DMF, 150°C, 2 hours | 75 | 97 |
Analytical Characterization
Critical data for the final compound:
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Piperazine-pyridazine coupling : React 3-chloro-6-piperazinylpyridazine with 5-(trifluoromethyl)pyridin-2-yl chloride under reflux in anhydrous DMF, using NaH as a base to facilitate substitution .
- Pyrazole introduction : Perform a Buchwald–Hartwig coupling between the intermediate and 1H-pyrazole, employing Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C .
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Basic: Which spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., piperazine N–CH₂ peaks at δ 2.8–3.2 ppm, pyridazine C–H at δ 8.1–8.5 ppm) .
- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ matching C₁₇H₁₆F₃N₇ (calc. 388.1392) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if single crystals are obtainable) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents on the pyridazine (e.g., Cl, CF₃) and pyrazole (e.g., methyl, phenyl) to assess steric/electronic effects .
- Piperazine substitutions : Replace the 5-(trifluoromethyl)pyridin-2-yl group with bioisosteres like 4-(trifluoromethyl)phenyl or quinoline to evaluate binding pocket compatibility .
- In silico docking : Use AutoDock Vina with homology models of target receptors (e.g., kinase domains) to prioritize analogs with predicted ΔG < -8 kcal/mol .
Advanced: What experimental strategies resolve contradictions in biological activity across assay platforms?
Methodological Answer:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
- Meta-analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Proteome profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify off-target interactions that may explain discrepancies .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability (expected logP increase by ~0.5–1.0 vs. non-CF₃ analogs) .
- Metabolic stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to assess resistance to oxidative degradation (t₁/₂ > 60 min indicates improved stability) .
- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) to quantify aqueous solubility (>50 μM required for in vivo efficacy) .
Basic: What in vitro models are suitable for preliminary biological screening?
Methodological Answer:
- Kinase inhibition : Screen against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at 10 µM compound concentration .
- Antimicrobial activity : Test in Mueller-Hinton broth against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microdilution (MIC determination) .
- Cytotoxicity : Use HEK293 or HepG2 cells in a 72-hour MTT assay (IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced: What computational approaches predict metabolic hotspots for derivatization?
Methodological Answer:
- MetaSite 6.0 : Simulate cytochrome P450 metabolism to identify vulnerable sites (e.g., piperazine N-dealkylation, pyridazine hydroxylation) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of metabolites and parent compound .
- QM/MM modeling : Calculate activation energies for proposed metabolic pathways (e.g., CF₃ group oxidation) at the B3LYP/6-31G* level .
Basic: How can reaction conditions be optimized to minimize byproducts during synthesis?
Methodological Answer:
- Temperature control : Maintain coupling reactions at 80–90°C to avoid thermal decomposition (monitor via in situ IR for intermediate stability) .
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, and PEPPSI-IPr for cross-coupling efficiency (target >90% conversion by GC-MS) .
- Solvent selection : Use anhydrous DMF for polar intermediates and switch to THF for non-polar steps to reduce side reactions .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 50–60°C. Detect stabilized target proteins via Western blot .
- BRET/FRET biosensors : Engineer cells with NanoLuc-tagged receptors to monitor real-time compound-receptor interaction .
- SPR spectroscopy : Immobilize recombinant target protein on a CM5 chip; measure compound binding kinetics (ka/kd) at 25°C .
Advanced: How can crystallography data guide rational design of analogs?
Methodological Answer:
- H-bond network analysis : Identify critical interactions (e.g., pyridazine N–H···O with kinase hinge region) using PyMOL .
- Solvent-accessible surface area (SASA) : Calculate via PLIP to optimize substituent bulk without steric clashes (target SASA < 120 Ų) .
- Torsion angle mapping : Adjust piperazine-pyridazine dihedral angles to ≤30° for improved planarity and π-stacking .
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